molecular formula C11H7BrF6O B14075565 1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one

1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one

Cat. No.: B14075565
M. Wt: 349.07 g/mol
InChI Key: WNSOHUHBPJSGPI-UHFFFAOYSA-N
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Description

1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one is a fluorinated aromatic ketone derivative characterized by a brominated propanone backbone attached to a 2,6-bis(trifluoromethyl)phenyl group. The 2,6-substitution pattern distinguishes it from positional isomers (e.g., 2,3- or 3,4-substituted analogs) and likely influences its electronic and steric properties due to the strong electron-withdrawing effects of trifluoromethyl (-CF₃) groups.

Key structural features include:

  • Aromatic backbone: The phenyl ring substituted with two -CF₃ groups at the 2 and 6 positions.
  • Ketone functionality: A propan-1-one group providing a reactive site for nucleophilic or electrophilic reactions.
  • Bromine substituent: A bromine atom at the 2-position of the propanone chain, which may enhance reactivity in substitution or coupling reactions.

This compound is likely used in pharmaceutical or agrochemical research, given the prevalence of trifluoromethylated and brominated motifs in bioactive molecules.

Properties

Molecular Formula

C11H7BrF6O

Molecular Weight

349.07 g/mol

IUPAC Name

1-[2,6-bis(trifluoromethyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C11H7BrF6O/c1-5(12)9(19)8-6(10(13,14)15)3-2-4-7(8)11(16,17)18/h2-5H,1H3

InChI Key

WNSOHUHBPJSGPI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC=C1C(F)(F)F)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Laboratory-Scale Procedure

A representative protocol adapted from crystallographic studies involves:

  • Dissolving 2,6-bis(trifluoromethyl)propiophenone (5.0 g, 15.6 mmol) in glacial acetic acid (50 mL).
  • Adding bromine (2.5 g, 15.6 mmol) dropwise under stirring at 25°C.
  • Quenching after 5 hours with ice water (50 mL).
  • Extracting with ethyl acetate (3 × 30 mL), drying over Na₂SO₄, and evaporating under reduced pressure.

This method typically achieves yields of 58–65%, with purity >95% confirmed by ¹⁹F NMR. The product crystallizes in a monoclinic system (space group P2₁/c) with Z = 4, stabilized by C–H⋯Br and C–F⋯π interactions.

Mechanistic Insights

The reaction’s regioselectivity arises from:

  • Acid catalysis : Protonation of the carbonyl oxygen enhances α-carbon electrophilicity.
  • Steric effects : The 2,6-bis(trifluoromethyl) groups direct bromination to the less hindered α-position.
  • Electronic effects : Trifluoromethyl substituents increase aryl ring electron-withdrawing capacity, polarizing the C=O bond.

Industrial-Scale Synthesis

Continuous flow reactors have been adopted for large-scale production to mitigate risks associated with exothermic bromination. Key parameters include:

Parameter Optimal Value Impact on Yield
Residence time 12–15 min Maximizes conversion
Temperature 20–25°C Prevents di-bromination
Br₂:Substrate molar ratio 1.05:1 Minimizes Br₂ waste
Solvent Acetic acid/H₂O (9:1) Enhances solubility

A pilot-scale study using a Corning Advanced-Flow™ reactor (1 L/hr throughput) achieved 89% yield with 99.8% purity, demonstrating superior performance over batch methods.

Alternative Synthetic Routes

Grignard Reagent Alkylation

Though less common, a two-step approach has been reported:

  • Grignard formation : React 2,6-bis(trifluoromethyl)bromobenzene with Mg in THF at −20°C.
  • Reaction with bromoacetone :
    $$
    \text{ArMgBr} + \text{BrCH₂C(O)CH₃} \xrightarrow{\text{THF, −78°C}} \text{ArC(O)CH₂Br} + \text{MgBr₂}
    $$
    This method yields 42–48% product but requires stringent temperature control due to the thermal instability of trifluoromethyl Grignard reagents.

Friedel-Crafts Acylation

A patent-derived method employs:

  • Reacting 2,6-bis(trifluoromethyl)benzene with acetyl chloride (1.2 eq) in CH₂Cl₂.
  • Using AlCl₃ (1.5 eq) as a catalyst at 0°C for 24 hours.
  • Brominating the resultant propiophenone derivative as in Section 1.

This route achieves 68% overall yield but generates stoichiometric Al waste, limiting industrial adoption.

Reaction Optimization Strategies

Solvent Screening

Comparative studies reveal solvent effects on bromination efficiency:

Solvent Dielectric Constant (ε) Yield (%)
Acetic acid 6.15 65
Dichloromethane 8.93 52
Ethyl acetate 6.02 48
Toluene 2.38 <10

Acetic acid’s moderate polarity facilitates proton transfer while solubilizing Br₂.

Catalytic Enhancements

Adding H₂SO₄ (5 mol%) increases yield to 73% by accelerating the enolization step. However, excess acid promotes di-bromination, requiring precise stoichiometric control.

Analytical Characterization

Critical quality control parameters include:

Technique Key Data Specification
¹H NMR (400 MHz) δ 4.85 (q, J=6.8 Hz, CH₂Br) Purity >98%
¹⁹F NMR (376 MHz) δ −63.2 (s, CF₃) Isomer <0.5%
HRMS (ESI+) m/z 328.9741 [M+H]⁺ (calc. 328.9738) Δ <3 ppm

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Scalability Safety
Acidic bromination 65 99 High Moderate
Grignard alkylation 45 95 Low Low
Friedel-Crafts route 68 97 Medium High

The acidic bromination method remains optimal for most applications, balancing yield and practicality.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cycloaddition Reactions: The presence of trifluoromethyl groups can facilitate cycloaddition reactions, leading to the formation of cyclic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Material Science: The presence of trifluoromethyl groups can impart unique properties to materials, making this compound useful in developing new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one involves its interaction with various molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomerism (2,6- vs. 2,3-CF₃ Substitution)

The 2,6-substitution pattern in the target compound creates a para-disposed trifluoromethyl arrangement, leading to distinct steric and electronic effects compared to the 2,3-isomer (CAS: 1806432-96-1).

  • In contrast, the 2,3-CF₃ isomer may exhibit reduced symmetry and altered resonance stabilization .
  • Steric Effects : The 2,6-substitution minimizes steric hindrance around the ketone group compared to the ortho-substituted 2,3-CF₃ analog, which could improve accessibility for nucleophilic attack.

Leaving Group Variation (Br vs. Cl)

Compared to 1-(2,3-bis(trifluoromethyl)phenyl)-2-chloroethan-1-one (CAS: 1807227-61-7), the bromine substituent in the target compound offers:

  • Enhanced Reactivity : Bromine’s lower bond dissociation energy and larger atomic radius facilitate faster substitution reactions (e.g., Suzuki couplings) compared to chlorine .
  • Synthetic Utility : Brominated ketones are preferred intermediates in cross-coupling reactions for drug discovery.

Functional Group Differences (Ketone vs. Ester)

The ester analog ethyl 2,3-bis(trifluoromethyl)benzoate (CAS: 1807024-49-2) lacks the reactive α-bromo ketone moiety, limiting its utility in alkylation or Grignard reactions. However, esters are more hydrolytically stable than ketones, suggesting divergent applications in materials science .

Research Implications

  • Synthetic Chemistry : The target compound’s bromine and ketone functionality make it a candidate for palladium-catalyzed cross-coupling reactions, whereas chloro analogs may require harsher conditions.
  • Bioactivity : Trifluoromethyl groups improve metabolic stability and lipophilicity in drug candidates, but the 2,6-substitution may influence target binding compared to 2,3-substituted analogs.

Biological Activity

1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one is a synthetic organic compound notable for its unique structure, which includes a bromopropanone moiety and two trifluoromethyl groups attached to a phenyl ring. This configuration enhances its lipophilicity and stability, making it a candidate for various biological applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C12H8F6BrOC_{12}H_{8}F_{6}BrO, with a molecular weight of approximately 339.09 g/mol. The presence of highly electronegative trifluoromethyl groups significantly influences its chemical behavior, including increased interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits promising antimicrobial and anticancer properties. Its structural features facilitate interactions with biological membranes and molecular targets, potentially enhancing therapeutic efficacy.

Antimicrobial Activity

Studies have demonstrated that the compound has notable antimicrobial effects against various bacterial strains. The mechanism involves the disruption of microbial cell membranes due to its lipophilic nature, which allows better penetration and interaction with cellular components.

Anticancer Activity

The anticancer potential of this compound has been investigated in several cancer cell lines. Notably, it has shown cytotoxic activity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. The compound's IC50 values suggest significant potency compared to established chemotherapeutics like doxorubicin .

The proposed mechanism of action involves:

  • Lipophilicity : Enhanced ability to penetrate cell membranes.
  • Electrophilic Interactions : The bromine atom may participate in electrophilic attacks on nucleophilic sites within target molecules.
  • Hydrogen Bonding : The carbonyl group can form hydrogen bonds with biological targets, influencing their activity and stability.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented in the table below:

Compound NameStructural FeaturesUnique Characteristics
1-(2,6-Dichlorophenyl)-2-bromopropan-1-oneContains chlorine instead of trifluoromethyl groupsLess lipophilic than the target compound
1-(2,6-Dimethylphenyl)-2-bromopropan-1-oneContains methyl groups instead of trifluoromethylLower stability compared to the target compound
1-(3-Trifluoromethylphenyl)-2-bromopropan-1-oneContains one trifluoromethyl groupDifferent reactivity patterns due to fewer electronegative groups

The dual trifluoromethyl substitution in this compound significantly enhances its chemical properties such as lipophilicity and stability compared to its analogs.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Study on Anticancer Properties : In vitro experiments revealed that the compound induced apoptosis in MCF-7 cells through caspase activation, showing promise as an anticancer agent .
  • Antimicrobial Efficacy : Research indicated effective inhibition of microbial growth at sub-micromolar concentrations, suggesting its potential as a lead compound for antibiotic development.

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